molecular formula C26H26N2 B10921502 1-(3,4-dimethylphenyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole

1-(3,4-dimethylphenyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole

Cat. No.: B10921502
M. Wt: 366.5 g/mol
InChI Key: YQXJIHYSVUGCQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dimethylphenyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by its three aromatic rings, each substituted with methyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethylphenyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with diketones or their equivalents. One common method is the reaction of 3,4-dimethylphenylhydrazine with 1,3-diketones under acidic or basic conditions to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethylphenyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, especially at the methyl-substituted positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-(3,4-Dimethylphenyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethylphenyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-Dimethylphenyl)-2-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole
  • 1-(3,4-Dimethylphenyl)-4-methyl-3,5-bis(3-methylphenyl)-1H-pyrazole
  • 1-(3,4-Dimethylphenyl)-4-methyl-3,5-bis(2-methylphenyl)-1H-pyrazole

Uniqueness

1-(3,4-Dimethylphenyl)-4-methyl-3,5-bis(4-methylphenyl)-1H-pyrazole is unique due to its specific substitution pattern on the aromatic rings, which can influence its chemical reactivity and biological activity. The presence of multiple methyl groups can also affect its solubility and interaction with other molecules.

Properties

Molecular Formula

C26H26N2

Molecular Weight

366.5 g/mol

IUPAC Name

1-(3,4-dimethylphenyl)-4-methyl-3,5-bis(4-methylphenyl)pyrazole

InChI

InChI=1S/C26H26N2/c1-17-6-11-22(12-7-17)25-21(5)26(23-13-8-18(2)9-14-23)28(27-25)24-15-10-19(3)20(4)16-24/h6-16H,1-5H3

InChI Key

YQXJIHYSVUGCQS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=NN2C3=CC(=C(C=C3)C)C)C4=CC=C(C=C4)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.